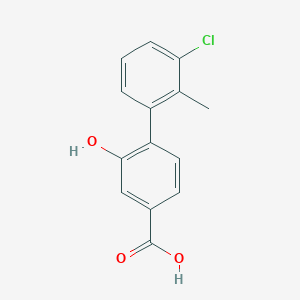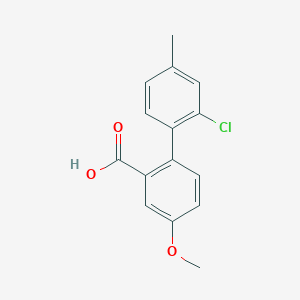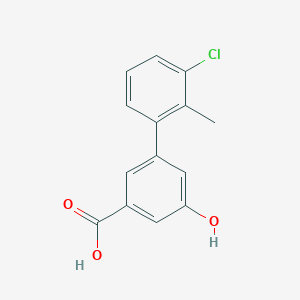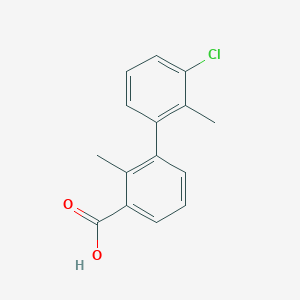
4-(3-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, also known as chloromethyl salicylate, is an organic compound with a molecular formula of C11H9ClO3. It is a white crystalline solid with a melting point of 102-104°C and a boiling point of 244-245°C. It is soluble in most organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). Chloromethyl salicylate is widely used in various scientific research applications, including synthesis, drug design, and biochemistry.
科学的研究の応用
Chloromethyl salicylate has a wide range of scientific research applications, including drug design, synthetic chemistry, and biochemistry. It is used as an intermediate in the synthesis of various drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs), and as a starting material for the synthesis of various other organic compounds. In biochemistry, it is used as a reagent in the modification of proteins and peptides, as well as in the synthesis of fluorescent probes.
作用機序
Chloromethyl salicylate is a versatile reagent that can be used to modify proteins and peptides. It reacts with the side chains of amino acids, such as lysine, to form a covalent bond. This covalent bond can be used to attach a variety of molecules, such as fluorescent probes, to the protein or peptide.
Biochemical and Physiological Effects
Chloromethyl salicylate has been used in various biochemical and physiological studies. It has been used to modify proteins and peptides for the purpose of studying their structure and function. It has also been used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins on the body.
実験室実験の利点と制限
The main advantage of using 4-(3-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95% salicylate in lab experiments is its versatility. It can be used to modify proteins and peptides for the purpose of studying their structure and function. It is also relatively easy to use and is relatively non-toxic. However, it is important to note that 4-(3-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95% salicylate can react with other molecules in the environment, which can lead to unwanted side reactions.
将来の方向性
There are a variety of potential future directions for the use of 4-(3-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95% salicylate in scientific research. It could be used to develop new drugs and therapeutics, as well as to study the effects of various environmental toxins on the body. It could also be used to modify proteins and peptides for the purpose of studying their structure and function. Additionally, it could be used to study the effects of various drugs on the body, as well as to develop new fluorescent probes for imaging and detection.
合成法
Chloromethyl salicylate can be synthesized by the reaction of 3-hydroxybenzoic acid and 4-(3-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95% methyl ether in the presence of a base catalyst, such as potassium carbonate. The reaction is typically carried out at a temperature of 80-90°C for a period of 2-3 hours. The reaction yields a white crystalline solid with a purity of 95%.
特性
IUPAC Name |
4-(3-chloro-2-methylphenyl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-10(3-2-4-12(8)15)11-6-5-9(14(17)18)7-13(11)16/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSKDCQKFVNQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690262 |
Source


|
| Record name | 3'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-28-9 |
Source


|
| Record name | 3'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














